4-ethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide
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Overview
Description
4-ethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a benzamide core substituted with an ethoxy group and a morpholino-naphthyl-ethyl moiety, which contributes to its diverse chemical properties and reactivity.
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been found to interact with their targets, leading to a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Similar compounds have been found to have a variety of effects at the molecular and cellular level, contributing to their broad spectrum of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the acylation of aniline with ethyl chloroformate to form 4-ethoxybenzamide.
Introduction of the Naphthyl Group: The next step involves the Friedel-Crafts acylation of naphthalene with the benzamide derivative to introduce the naphthyl group.
Morpholino Substitution: The final step involves the substitution of the ethyl group with a morpholino group through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the aromatic rings or the amide group.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups like halides or amines.
Scientific Research Applications
4-ethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-(2-piperidino-2-(naphthalen-1-yl)ethyl)benzamide: Similar structure but with a piperidino group instead of a morpholino group.
4-ethoxy-N-(2-pyrrolidino-2-(naphthalen-1-yl)ethyl)benzamide: Contains a pyrrolidino group instead of a morpholino group.
Uniqueness
4-ethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is unique due to the presence of the morpholino group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where the morpholino group plays a crucial role.
Properties
IUPAC Name |
4-ethoxy-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-2-30-21-12-10-20(11-13-21)25(28)26-18-24(27-14-16-29-17-15-27)23-9-5-7-19-6-3-4-8-22(19)23/h3-13,24H,2,14-18H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXDSNCPGLDSGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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